molecular formula C12H14Cl2N2 B8434526 N-(3,5-dichlorophenyl)-N'-t-pentylcarbodiimide

N-(3,5-dichlorophenyl)-N'-t-pentylcarbodiimide

Cat. No. B8434526
M. Wt: 257.16 g/mol
InChI Key: GSHVHMVSGPXSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05087640

Procedure details

To a solution of 3.0 g of N-(3,5-dichlorophenyl)-N'-t-pentylthiourea produced in Example A-2 in 25 ml of THF were added 2.44 g of DCC and 0.36 g of triethylamine. The mixture was relfuxed for 3 hours and evaporated in vacuo. The residue was extracted with petroleum ether. The extract was evaporated in vacuo to give N-(3,5-dichlorophenyl)-N'-t-pentylcarbodiimide as an oil. To a solution of this oil in 30 ml of THF were added 1.0 g of cyanamide and 0.1 ml of diisopropylethylamine. The mixture was refluxed for 40 hours and evaporated in vacuo. The residue was recrytallized from diisopropyl ether-ethyl acetate mixture to give 1.9 g of the title compound as colorless needles melting at 151.0°-153.0° C.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]([NH:12][C:13]([CH2:16][CH3:17])([CH3:15])[CH3:14])=S)[CH:5]=[C:6]([Cl:8])[CH:7]=1.C1CCC(N=C=NC2CCCCC2)CC1.C(N(CC)CC)C>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]=[C:10]=[N:12][C:13]([CH2:16][CH3:17])([CH3:14])[CH3:15])[CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)NC(=S)NC(C)(C)CC
Step Two
Name
Quantity
2.44 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
0.36 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with petroleum ether
CUSTOM
Type
CUSTOM
Details
The extract was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)N=C=NC(C)(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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